molecular formula C27H38N2O7 B12038484 (3R,4S)-5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl 3-methylbutanoate

(3R,4S)-5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl 3-methylbutanoate

Cat. No.: B12038484
M. Wt: 502.6 g/mol
InChI Key: HABFVMRKJUPSNL-ZVJVYYHESA-N
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Description

The compound “(3R,4S)-5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl 3-methylbutanoate” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including hydroxyl, morpholine, and chromene moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include:

  • Formation of the chromene core through cyclization reactions.
  • Introduction of the morpholine groups via nucleophilic substitution or addition reactions.
  • Functionalization of the chromene core with hydroxyl and other substituents through selective oxidation and reduction reactions.
  • Esterification to attach the 3-methylbutanoate group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the hydroxyl group may yield a ketone or aldehyde.
  • Reduction of a carbonyl group may yield an alcohol.
  • Substitution reactions may introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its morpholine groups can interact with biological targets, providing insights into cellular processes.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and morpholine groups may form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The chromene core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-5-hydroxy-2,2-dimethyl-4-(piperidin-4-yl)-6-[(1E)-3-(piperidin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl 3-methylbutanoate: Similar structure with piperidine instead of morpholine.

    (3R,4S)-5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl acetate: Similar structure with acetate instead of 3-methylbutanoate.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H38N2O7

Molecular Weight

502.6 g/mol

IUPAC Name

[(3R,4S)-5-hydroxy-2,2-dimethyl-4-morpholin-4-yl-6-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]-3,4-dihydrochromen-3-yl] 3-methylbutanoate

InChI

InChI=1S/C27H38N2O7/c1-18(2)17-22(31)35-26-24(29-11-15-34-16-12-29)23-20(36-27(26,3)4)7-5-19(25(23)32)6-8-21(30)28-9-13-33-14-10-28/h5-8,18,24,26,32H,9-17H2,1-4H3/b8-6+/t24-,26+/m0/s1

InChI Key

HABFVMRKJUPSNL-ZVJVYYHESA-N

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H](C2=C(C=CC(=C2O)/C=C/C(=O)N3CCOCC3)OC1(C)C)N4CCOCC4

Canonical SMILES

CC(C)CC(=O)OC1C(C2=C(C=CC(=C2O)C=CC(=O)N3CCOCC3)OC1(C)C)N4CCOCC4

Origin of Product

United States

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